molecular formula C12H15Cl2N B13285525 [1-(2,4-Dichlorophenyl)ethyl](2-methylprop-2-en-1-yl)amine

[1-(2,4-Dichlorophenyl)ethyl](2-methylprop-2-en-1-yl)amine

Cat. No.: B13285525
M. Wt: 244.16 g/mol
InChI Key: XSZFILKZWURWNJ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)ethylamine is a secondary amine featuring two distinct substituents:

  • 1-(2,4-Dichlorophenyl)ethyl group: A benzene ring substituted with chlorine atoms at the 2- and 4-positions, attached to an ethyl chain.
  • 2-Methylprop-2-en-1-yl group: An isopropenyl moiety (CH₂=C(CH₃)-), introducing a reactive double bond.

Properties

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

IUPAC Name

N-[1-(2,4-dichlorophenyl)ethyl]-2-methylprop-2-en-1-amine

InChI

InChI=1S/C12H15Cl2N/c1-8(2)7-15-9(3)11-5-4-10(13)6-12(11)14/h4-6,9,15H,1,7H2,2-3H3

InChI Key

XSZFILKZWURWNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NCC(=C)C

Origin of Product

United States

Preparation Methods

Preparation of the Key Intermediate: 1-(2,4-Dichlorophenyl)ethanamine

The synthesis of the amine moiety 1-(2,4-dichlorophenyl)ethanamine, a crucial precursor, is well documented and involves resolution and substitution strategies:

  • Resolution of Racemic Mixture : The racemic 2,4-dichloro-α-methylbenzylamine can be resolved using (S)-mandelic acid in a mixed solvent system of isopropyl alcohol and ethanol. The process involves heating the racemate with mandelic acid at 60 °C to form diastereomeric salts, which upon cooling and crystallization yield enantiomerically enriched salts (>96% ee). Subsequent basification with aqueous sodium hydroxide and extraction with dichloromethane affords (R)-1-(2,4-dichlorophenyl)ethanamine as a colorless liquid in approximately 40% yield.

  • Nucleophilic Aromatic Substitution : A related method involves reacting 4-bromo-2-fluoro-nitrobenzene with (R)-1-(2,4-dichlorophenyl)ethanamine in dimethyl sulfoxide (DMSO) at 120 °C with potassium carbonate as base, yielding the substituted product in 94% yield.

These methods establish a reliable route to the chiral amine intermediate necessary for further functionalization.

Alternative Synthetic Routes via Hydroxyethyl Intermediates

A related patent describes the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol via reaction of 2-chloro-1-(2,4-dichlorophenyl)-ethanol with imidazole in DMF, using caustic soda flakes and PEG600 as additives. The reaction involves:

  • Heating the mixture to 110-125 °C for several hours with controlled addition of the chloro-ethanol intermediate.

  • Cooling, addition of water, and isolation of the crude product by centrifugation.

  • Recrystallization from toluene to yield the purified product with yields ranging from 41% to 90% depending on conditions.

Summary of Preparation Methods and Comparative Data

Step Method/Conditions Yield (%) Notes
Resolution of racemic amine (S)-Mandelic acid salt formation, 60 °C, crystallization ~40 >96% enantiomeric excess achieved
Nucleophilic aromatic substitution 4-bromo-2-fluoro-nitrobenzene + amine, K2CO3, DMSO, 120 °C 94 High yield, suitable for large scale
Allylic N-alkylation (proposed) Amine + 2-methylprop-2-en-1-yl halide, base, DMF/DMSO, 80-120 °C Not explicitly reported Requires optimization; general organic method
Nucleophilic substitution on 2-chloroethyl intermediate DMF, NaOH, PEG600, 110-125 °C, recrystallization 41-90 Adaptable for various nucleophiles including amines

Analytical and Research Perspectives

  • The resolution of the chiral amine is critical for obtaining enantiomerically pure starting material, impacting the biological activity and properties of the final compound.

  • Reaction conditions such as temperature, solvent choice, and base significantly influence the yield and purity of substitution reactions.

  • The use of polyethylene glycol (PEG600) as a phase transfer catalyst or stabilizer in substitution reactions has been shown to enhance yields and simplify purification.

  • The adaptation of nucleophilic substitution methods from hydroxyethyl intermediates to allylic amine introduction offers a promising synthetic strategy, although experimental validation is required.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution, due to the presence of the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Scientific Research Applications

1-(2,4-Dichlorophenyl)ethylamine is a complex organic compound with a unique structure that includes a dichlorophenyl group, an ethyl chain, and an allylic amine. It has a molecular weight of 244.16 g/mol and the molecular formula C12H15Cl2N .

Potential Applications

1-(2,4-Dichlorophenyl)ethylamine's applications span various fields, highlighting its versatility in medicinal and industrial contexts.

  • Pharmaceuticals The compound may be useful as an antidepressant or antimicrobial agent due to its structural properties.
  • Agricultural Chemicals It can be investigated for use in pesticides or herbicides, given its phenolic structure.
  • Chemical Probes It can be utilized in research to study receptor interactions or metabolic pathways.

The presence of the dichlorophenyl moiety suggests potential applications in medicinal chemistry, as such substituents often enhance biological activity due to their electron-withdrawing effects.

The biological activity of 1-(2,4-Dichlorophenyl)ethylamine is primarily linked to its ability to interact with biological targets. Compounds with similar structures often exhibit:

  • Antimicrobial Activity This is due to the presence of the dichlorophenyl group.
  • Antidepressant Potential Many amines have been studied for their effects on neurotransmitter systems.
  • Anti-inflammatory Properties The compound may modulate inflammatory pathways based on its structural characteristics.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with nucleic acids .

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)ethylamine (CAS 1021077-04-2)

  • Structure : Replaces the isopropenyl group with an isopropyl (CH(CH₃)₂) substituent.
  • Key Differences :
    • The saturated isopropyl group reduces reactivity compared to the unsaturated isopropenyl group.
    • Lower molecular weight (232.15 g/mol vs. 243.15 g/mol) due to the absence of a double bond.
  • Applications : Likely used in chemical synthesis due to its stability and simpler structure .

1-(2,4-Dichlorophenyl)ethylamine

  • Structure : Substitutes the isopropenyl group with a propargyl (HC≡C-CH₂-) moiety.
  • Key Differences: The triple bond in propargyl enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

Imazalil (CAS 35554-44-0)

  • Structure : Contains a dichlorophenyl group linked to an imidazole ring via an ether bridge.
  • Key Differences :
    • The imidazole ring enhances antifungal activity, as evidenced by its use in commercial fungicides (e.g., Deccozil, Fungazil) .
    • The ether linkage and heterocyclic structure differentiate its pharmacokinetic profile from simpler amines.

1-(4-Ethylphenyl)-2-methylpropan-1-amine (CAS 853724-04-6)

  • Structure : Features a 4-ethylphenyl group and a 2-methylpropyl chain.
  • Key Differences :
    • Absence of chlorine atoms reduces lipophilicity and may lower antimicrobial efficacy.
    • Liquid state at room temperature (similar to other aliphatic amines) suggests utility in formulation design .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Potential Applications
1-(2,4-Dichlorophenyl)ethylamine C₁₂H₁₄Cl₂N 243.15 2-methylprop-2-en-1-yl, dichlorophenyl Reactive double bond Antimicrobial agents, synthesis
1-(2,4-Dichlorophenyl)ethylamine C₁₁H₁₅Cl₂N 232.15 Isopropyl, dichlorophenyl Stable, saturated structure Chemical intermediates
1-(2,4-Dichlorophenyl)ethylamine C₁₁H₁₀Cl₂N 228.11 Propargyl, dichlorophenyl Alkyne for click chemistry Drug conjugation
Imazalil C₁₄H₁₄Cl₂N₂O 297.18 Imidazole, ether linkage Antifungal activity Agricultural fungicides
1-(4-Ethylphenyl)-2-methylpropan-1-amine C₁₂H₁₉N 177.29 4-ethylphenyl, 2-methylpropyl Liquid, low polarity Organic synthesis

Biological Activity

The compound 1-(2,4-Dichlorophenyl)ethylamine is a complex organic molecule with potential applications in medicinal chemistry. Its structure includes a dichlorophenyl group, an ethyl chain, and an allylic amine, which are known to enhance biological activity through various mechanisms. This article reviews the biological activities of this compound, focusing on its antimicrobial, antidepressant, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C11H14Cl2N\text{C}_{11}\text{H}_{14}\text{Cl}_2\text{N}

This structure contributes to its interaction with biological targets, making it a subject of interest in pharmacological research.

Antimicrobial Activity

The presence of the dichlorophenyl moiety suggests that 1-(2,4-Dichlorophenyl)ethylamine may exhibit significant antimicrobial properties. Compounds with similar structures have been documented to show efficacy against various bacterial strains. For instance, studies have indicated that derivatives with dichloro substituents often enhance lipophilicity and receptor binding capabilities, which are crucial for antimicrobial action .

Table 1: Comparison of Antimicrobial Activity

Compound NameStructure FeatureActivity
1-(4-Chlorophenyl)ethanamineChlorobenzene instead of dichloroAntidepressant properties
1-(3-Nitrophenyl)ethanamineNitro group additionAntimicrobial activity
1-(Phenylethyl)amineNo halogen substituentsGeneral stimulant effects

Research has shown that compounds similar to 1-(2,4-Dichlorophenyl)ethylamine can inhibit the growth of Gram-positive bacteria and mycobacteria effectively .

Antidepressant Potential

Amines like 1-(2,4-Dichlorophenyl)ethylamine have been studied for their effects on neurotransmitter systems. The structural characteristics suggest that this compound may modulate serotonin and norepinephrine pathways, which are critical in the treatment of depression.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways is another area of interest. The structural features associated with halogenated phenyl groups have been linked to anti-inflammatory effects in various studies. Compounds with such characteristics can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .

Case Studies

Several case studies have focused on the biological evaluation of similar compounds:

  • Antimicrobial Efficacy Study : A series of synthesized compounds were tested against Staphylococcus aureus and Mycobacterium tuberculosis. Results indicated that compounds with dichloro substitutions exhibited higher antibacterial efficacy than their mono-substituted counterparts .
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives showed selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological activities of compounds like 1-(2,4-Dichlorophenyl)ethylamine . The following findings summarize key insights:

  • Lipophilicity : The lipophilic nature of halogenated compounds enhances their ability to penetrate biological membranes, which is critical for antimicrobial activity.
  • Dose-response Relationships : Biological assays typically utilize dose-response curves to evaluate efficacy and safety. Studies indicate that increasing concentrations lead to enhanced antimicrobial activity up to a certain threshold before toxicity occurs .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(2,4-Dichlorophenyl)ethylamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps.
  • Waste Disposal : Collect waste in labeled, sealed containers and dispose via certified hazardous waste services to avoid environmental contamination .
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately. Provide safety data sheets to medical personnel .

Q. How can researchers optimize the synthesis of 1-(2,4-Dichlorophenyl)ethylamine to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use catalytic methods (e.g., palladium catalysts for cross-coupling) under inert atmospheres to minimize side reactions .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol for high-purity isolation .
  • Monitoring : Track reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., dichlorophenyl precursors and allylamine derivatives) to optimize yields .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) aid in understanding the electronic properties of this compound?

  • Methodological Answer :

  • Electronic Structure Analysis : DFT calculations can predict molecular orbitals, charge distribution, and dipole moments, explaining reactivity patterns. For example, electron-withdrawing dichlorophenyl groups may reduce nucleophilicity at the amine center .
  • Spectroscopic Predictions : Simulate IR and NMR spectra using DFT to validate experimental data. AIM (Atoms in Molecules) theory can further analyze hydrogen-bonding interactions in crystal structures .

Q. What experimental techniques are suitable for analyzing the environmental fate of this compound?

  • Methodological Answer :

  • Degradation Studies : Use HPLC-MS to monitor hydrolysis/oxidation products under simulated environmental conditions (e.g., UV light, pH variations) .
  • Bioaccumulation Assays : Expose model organisms (e.g., Daphnia magna) to the compound and measure tissue concentrations via LC-MS/MS. Correlate with logP values to assess hydrophobicity-driven bioaccumulation .
  • Table : Example Environmental Parameters
ParameterMethodKey Metrics
Hydrolysis Half-lifepH 7 buffer, 25°Ct₁/₂ = 48 hours (HPLC)
Photolysis RateUV-Vis exposure, λ = 254 nmk = 0.12 h⁻¹ (GC-MS)

Q. How does the presence of dichlorophenyl groups influence the compound’s interaction with biological targets (e.g., receptors)?

  • Methodological Answer :

  • Receptor Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with dopamine or serotonin receptors. The 2,4-dichloro substitution may enhance binding affinity via hydrophobic pockets .
  • In Vitro Assays : Use radioligand binding assays (e.g., with [³H]-spiperone for dopamine receptors) to quantify IC₅₀ values. Compare with non-chlorinated analogs to isolate chlorine’s effects .

Structural and Analytical Questions

Q. What crystallographic techniques are effective for resolving the 3D structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths/angles and confirm stereochemistry .
  • Powder XRD : Compare experimental patterns with simulated data from SCXRD to assess polymorphic purity .

Method Development Questions

Q. How can AI-driven synthesis planning tools improve route design for this compound?

  • Methodological Answer :

  • Retrosynthetic Analysis : Use platforms like Chematica or ASKCOS to prioritize routes with fewer steps and higher atom economy. For example, AI may suggest a Heck reaction for allylamine coupling .
  • Risk Mitigation : AI tools can flag hazardous intermediates (e.g., azides) and recommend safer alternatives .

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